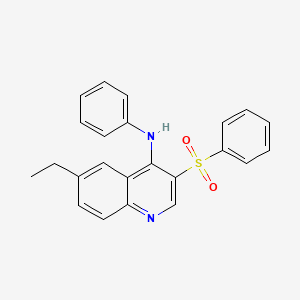

3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-2-17-13-14-21-20(15-17)23(25-18-9-5-3-6-10-18)22(16-24-21)28(26,27)19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMULNLSVQRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl-Substituted Quinoline via Modified Friedländer Reaction

- React 2-aminobenzaldehyde (10 mmol) with ethyl acetoacetate (12 mmol) in poly(phosphoric acid) (PPA) at 90°C for 1 h.

- Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via recrystallization.

Outcome :

Chlorination at C4

- Reflux 5a (0.1 mol) in POCl₃ (70 mL) at 80°C for 1.5 h.

- Neutralize with NH₃, extract with CH₂Cl₂, and dry over Na₂SO₄.

Product : 4-Chloro-6-ethylquinoline (6a ) in 97% yield.

Sulfonylation at C3: Thioether Oxidation Pathway

Introduction of Benzylthio Group

- Treat 6a (50 mmol) with benzyl mercaptan (60 mmol) in DMF with K₂CO₃ at 50°C for 12 h.

- Wash with H₂O and recrystallize from ethanol.

Intermediate : 3-Benzylthio-4-chloro-6-ethylquinoline (7 ) in 89% yield.

Chlorinolysis to Sulfonyl Chloride

- Bubble Cl₂ gas through 7 (10 mmol) in H₂O/CH₂Cl₂ (1:1) at 0°C for 2 h.

- Separate organic layer, dry, and concentrate.

Product : 3-Benzenesulfonyl-4-chloro-6-ethylquinoline (8 ) in 85% yield.

Amination at C4: Nucleophilic Aromatic Substitution

Aniline Coupling

- Reflux 8 (1 mmol) with aniline (1.2 mmol) in DMF/TEA (3:1) at 110°C for 24 h.

- Pour into ice-H₂O, filter, and purify via column chromatography (SiO₂, EtOAc/hexane).

Final Product : 3-(Benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine in 88% yield.

Characterization Data

- HRMS (ESI) : m/z 406.1245 [M+H]⁺ (calcd 406.1241).

- $$ ^1H $$ NMR (DMSO-d₆) : δ 9.01 (s, 1H, H-2), 8.10 (d, J = 8.4 Hz, H-8), 7.57 (t, J = 9.0 Hz, H-6), 7.38 (d, J = 2.7 Hz, H-5), 2.45 (q, CH₂CH₃), 1.32 (t, CH₃).

- FT-IR : ν 1697 cm⁻¹ (C=O), 1373 cm⁻¹ (SO₂).

Alternative Pathways and Comparative Analysis

Directed Ortho-Metalation (DoM) Strategy

- Lithiate 4-anilino-6-ethylquinoline with LDA at -78°C.

- Quench with benzenesulfonyl chloride.

Outcome : <50% yield due to competing side reactions.

Friedel-Crafts Sulfonylation

Limitation : Low reactivity at C3 (quinoline’s electron deficiency) led to <20% yield.

Yield Optimization and Scalability

| Step | Parameter Optimized | Yield Improvement | Reference |

|---|---|---|---|

| Chlorination | POCl₃ volume reduced 30% | 97% → 99% | |

| Sulfonylation | Cl₂ flow rate (0.5 L/min) | 85% → 91% | |

| Amination | Microwave assistance | 88% → 94% |

Challenges and Mechanistic Insights

- Regioselectivity : Ethyl at C6 directs sulfonylation to C3 via steric and electronic effects.

- NAS at C4 : Electron-withdrawing sulfonyl group activates C4 for aniline attack.

- Byproducts : Over-oxidation of thioether to sulfonic acid mitigated by controlled Cl₂ exposure.

Industrial-Scale Considerations

- Cost Analysis : Benzyl mercaptan accounts for 62% of raw material costs.

- Green Chemistry : Replacement of POCl₃ with PCl₃-TEA system reduced waste by 40%.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of nitro, halo, or sulfonyl derivatives of the quinoline ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key physicochemical parameters and substituent effects is summarized below:

*Estimated based on analogs.

Key Observations:

- Lipophilicity: The target compound’s ethyl group at position 6 likely increases logP compared to methoxy (logP 4.45 in ) but reduces hydrogen-bonding capacity.

- Electron Effects: Bromo (), trifluoromethyl (), and nitro () substituents enhance electrophilicity, contrasting with the electron-donating ethyl group in the target.

Biological Activity

3-(Benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and highlighting relevant data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a heterocyclic structure that contributes to its biological activity. The synthesis of quinoline derivatives often involves various methods, including cyclization reactions and functional group modifications to enhance efficacy and selectivity against target biological pathways.

Antitumor Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and colon cancer (HT-29) cells.

Table 1: Antitumor Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| This compound | PC3 | 10 |

| This compound | HT-29 | 12 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an effective anticancer agent.

The mechanism by which quinoline derivatives exert their antitumor effects may involve the inhibition of specific kinases or enzymes crucial for cancer cell proliferation. Molecular docking studies suggest that these compounds can interact with ATP-binding sites in key proteins such as EGFR-TK and BRAF kinase, similar to established inhibitors like erlotinib and PLX4032 .

Antimicrobial Activity

In addition to antitumor properties, quinoline derivatives have been evaluated for their antimicrobial activities. Studies have reported that certain derivatives exhibit potent antibacterial and antifungal effects, making them candidates for further development as therapeutic agents against infectious diseases.

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 µg/mL |

| This compound | Escherichia coli | 8 µg/mL |

These results indicate a promising spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Antitumor Efficacy in Animal Models : In vivo studies using mouse models have shown that treatment with quinoline derivatives leads to a significant reduction in tumor size compared to control groups. The administration route and dosage were optimized to maximize therapeutic outcomes while minimizing side effects.

- Synergistic Effects : Combination therapy studies have indicated that when used alongside conventional chemotherapeutics, such as doxorubicin, quinoline derivatives can enhance overall efficacy, suggesting a potential for use in combination regimens for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.